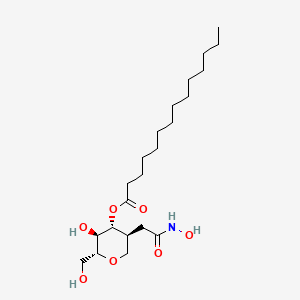

1,5-Anhydro-2-C-(carboxymethyl-N-hydroxyamide)-2-deoxy-3-O-myristoyl-D-glucitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of TU-514 involves several steps, starting with the preparation of the core glucitol structureThe reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions to introduce the desired functional groups

Analyse Chemischer Reaktionen

TU-514 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen im Glucitol-Kern können oxidiert werden, um Carbonylverbindungen zu bilden.

Reduktion: Die Carboxymethyl-N-Hydroxyamidgruppe kann reduziert werden, um primäre Amine zu bilden.

Substitution: Die Myristoylesterkette kann unter geeigneten Bedingungen durch andere Fettsäureketten ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

TU-514 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere bei der Untersuchung der bakteriellen Lipid-A-Biosynthese. Zu seinen Anwendungen gehören:

Chemie: TU-514 dient als Modellverbindung zum Studium von Enzym-Substrat-Wechselwirkungen und Inhibitor-Design.

Biologie: Es wird verwendet, um die Rolle von LpxC bei der bakteriellen Zelllebensfähigkeit und der Biosynthese von Lipid A zu untersuchen.

Medizin: TU-514 wird als potenzielles antibakterielles Mittel untersucht, da es die Aktivität von LpxC, einem essentiellen Enzym in gramnegativen Bakterien, hemmen kann.

Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, hat die Rolle von TU-514 in der antibakteriellen Forschung Auswirkungen auf die Entwicklung neuer Antibiotika

Wirkmechanismus

TU-514 entfaltet seine Wirkung, indem es an die aktive Stelle des Enzyms UDP-3-O-Acyl-N-Acetylglucosamin-Deacetylase (LpxC) bindet. Diese Bindung hemmt die Enzymaktivität und verhindert den Deacetylierungsschritt bei der Biosynthese von Lipid A. Die Hemmung wird durch die Chelatisierung des katalytischen Zinkions in der aktiven Stelle durch die Hydroxamsäuregruppe in TU-514 erleichtert .

Wirkmechanismus

TU-514 exerts its effects by binding to the active site of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This binding inhibits the enzyme’s activity, preventing the deacetylation step in the biosynthesis of lipid A. The inhibition is facilitated by the chelation of the catalytic zinc ion in the active site by the hydroxamic acid group in TU-514 .

Vergleich Mit ähnlichen Verbindungen

TU-514 ist aufgrund seiner spezifischen Struktur, die für die Hemmung von LpxC entwickelt wurde, einzigartig. Ähnliche Verbindungen umfassen:

CHIR-090: Ein weiterer potenter LpxC-Inhibitor mit einer anderen chemischen Struktur.

LpxC-4: Ein Substrat-Analog-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen funktionellen Gruppen.

BB-78485: Ein LpxC-Inhibitor mit einer unterschiedlichen Struktur und Bindungsweise.

Diese Verbindungen haben das gemeinsame Ziel, LpxC zu hemmen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Wechselwirkungen mit dem Enzym .

Eigenschaften

Molekularformel |

C22H41NO7 |

|---|---|

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

[(2R,3S,4R,5S)-3-hydroxy-5-[2-(hydroxyamino)-2-oxoethyl]-2-(hydroxymethyl)oxan-4-yl] tetradecanoate |

InChI |

InChI=1S/C22H41NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)30-22-17(14-19(25)23-28)16-29-18(15-24)21(22)27/h17-18,21-22,24,27-28H,2-16H2,1H3,(H,23,25)/t17-,18+,21+,22+/m0/s1 |

InChI-Schlüssel |

INAPDIIIYSWKOC-XHIHJMKYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]([C@H]1O)CO)CC(=O)NO |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OC1C(COC(C1O)CO)CC(=O)NO |

Synonyme |

3,6-anhydro-3-deoxy-N-hydroxy-3-C-hydroxymethyl-4-O-myristoyl-D-gluco-heptonamide TU-514 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.